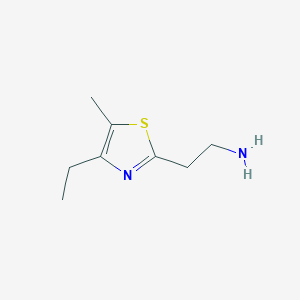

2-(4-Ethyl-5-methyl-1,3-thiazol-2-yl)ethan-1-amine

Description

Contextualization within Thiazole (B1198619) and Ethylamine (B1201723) Chemical Scaffolds

The structure of 2-(4-Ethyl-5-methyl-1,3-thiazol-2-yl)ethan-1-amine is fundamentally defined by its two constituent scaffolds.

The Thiazole Scaffold is a five-membered aromatic ring containing one sulfur and one nitrogen atom. globalresearchonline.net This heterocyclic system is a privileged scaffold in medicinal chemistry, meaning it is a common structural motif in biologically active compounds. bohrium.comresearchgate.net The thiazole ring is planar and exhibits aromaticity due to the delocalization of six π-electrons. ijarsct.co.in Its aromatic nature allows it to undergo various chemical modifications at positions 2, 4, and 5, making it a versatile building block in synthetic chemistry. ijarsct.co.innih.gov

The Ethylamine (Ethan-1-amine) Scaffold is a primary alkylamine with the formula CH₃CH₂NH₂. wikipedia.org It is a colorless gas with a distinct ammonia-like odor that condenses into a liquid below room temperature. wikipedia.org As is typical for amines, ethylamine acts as a nucleophilic base. wikipedia.org Derivatives of ethan-1-amine are widely utilized in organic synthesis. wikipedia.org In the target molecule, an ethan-1-amine group is attached at the 2-position of the thiazole ring.

The integration of these two scaffolds results in a molecule that possesses the aromatic characteristics of the thiazole ring and the basic, nucleophilic properties of the ethylamine group.

Table 1: Chemical Properties of this compound

| Property | Value |

|---|---|

| CAS Number | 1017394-96-5 |

| Chemical Formula | C₈H₁₄N₂S |

| Molecular Weight | 170.28 g/mol |

| IUPAC Name | 2-(4-ethyl-5-methyl-1,3-thiazol-2-yl)ethanamine |

| SMILES | CCC1=C(SC(=N1)CCN)C |

| Appearance | Liquid |

Data sourced from American Elements. americanelements.com

Historical Development and Significance of Thiazole-Containing Molecules in Chemical Synthesis

The field of thiazole chemistry has seen consistent development since the foundational work of Hofmann and Hantsch. nih.govsemanticscholar.orgeurekaselect.com The Hantzsch thiazole synthesis, which involves the cyclization of α-halocarbonyl compounds with a thioamide, remains one of the most widely used methods for constructing the thiazole ring. researchgate.netnih.gov Subsequent contributions from researchers like Bogert and his colleagues significantly broadened the scope of thiazole chemistry. nih.govsemanticscholar.orgeurekaselect.com

The significance of the thiazole scaffold was further cemented by Mills, who established its importance in cyanine (B1664457) dyes used as photographic sensitizers. nih.govsemanticscholar.orgeurekaselect.com Thiazole and its derivatives are integral to numerous natural and synthetic compounds of immense importance. nih.govsemanticscholar.org For instance, the thiazole ring is a core component of Vitamin B1 (Thiamine) and the penicillin antibiotic family. nih.govsemanticscholar.org

The versatility of the thiazole nucleus has led to its incorporation into a wide array of molecules with diverse applications, including vulcanizing accelerators and various therapeutic agents. nih.govsemanticscholar.orgeurekaselect.com Its derivatives are a major focus in medicinal chemistry research due to their wide spectrum of biological activities. bohrium.comwisdomlib.orgglobalresearchonline.net

Table 2: Examples of Historically Significant Thiazole-Containing Molecules

| Compound | Significance/Application |

|---|---|

| Thiamine (Vitamin B1) | An essential natural vitamin containing a thiazole ring. nih.gov |

| Penicillin | A class of antibiotics where the thiazole nucleus is a key structural part. semanticscholar.org |

| Sulfathiazole | An early antimicrobial drug. bohrium.comjetir.org |

| Ritonavir | An antiretroviral medication used to treat HIV/AIDS. bohrium.comnih.govjetir.org |

| Tiazofurin | An antineoplastic (anticancer) agent. nih.govsemanticscholar.org |

| Mercaptobenzothiazole | Used as a vulcanizing accelerator in the rubber industry. nih.govsemanticscholar.org |

Overview of Ethan-1-amine Derivatives in Organic Chemistry Research

Ethan-1-amine, commonly known as ethylamine, is a fundamental primary amine used extensively in chemical industries and organic synthesis. wikipedia.org Its derivatives, characterized by the ethylamino group (-CH₂CH₂NH-), are important intermediates and building blocks in the synthesis of more complex molecules.

As a primary amine, ethylamine and its derivatives undergo reactions typical of this functional group, such as acylation and protonation. wikipedia.org The nitrogen atom's lone pair of electrons makes it a good nucleophile, enabling it to participate in a wide range of substitution and addition reactions. This reactivity is harnessed in the construction of various carbon-nitrogen bonds, which is a cornerstone of organic synthesis.

In research, ethan-1-amine derivatives are employed in the synthesis of a variety of compounds. For example, they can be key starting materials or intermediates in the preparation of ligands for metal complexes, components of ionic liquids, and precursors for pharmacologically relevant structures. The basicity of the amine group also allows these derivatives to be used as catalysts or as acid scavengers in certain reactions.

Structure

3D Structure

Properties

IUPAC Name |

2-(4-ethyl-5-methyl-1,3-thiazol-2-yl)ethanamine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14N2S/c1-3-7-6(2)11-8(10-7)4-5-9/h3-5,9H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CNCRGOBKVWHQKO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(SC(=N1)CCN)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14N2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

170.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Reactivity and Derivatization of 2 4 Ethyl 5 Methyl 1,3 Thiazol 2 Yl Ethan 1 Amine

Reactivity of the Ethanamine Group

The ethanamine group, a primary aliphatic amine attached to the thiazole (B1198619) ring via a two-carbon linker, exhibits reactivity characteristic of simple primary amines. Its chemical behavior is largely independent of the heterocyclic system, allowing for a wide range of functionalization reactions.

Amine Functionalization (e.g., Acylation, Alkylation, Sulfonylation)

The lone pair of electrons on the nitrogen atom of the ethanamine group makes it a potent nucleophile, readily participating in reactions with various electrophiles.

Acylation: The primary amine can be easily acylated to form amides. This is typically achieved by reaction with acid chlorides or anhydrides in the presence of a base to neutralize the acid byproduct. mdpi.com For instance, reacting the amine with acetyl chloride would yield the corresponding N-acetyl derivative. A range of N-acylated 2-amino-5-benzyl-1,3-thiazoles has been synthesized using this method. mdpi.com

Alkylation: Alkylation of the primary amine can lead to the formation of secondary, tertiary amines, and even quaternary ammonium (B1175870) salts. However, controlling the degree of alkylation can be challenging, often resulting in a mixture of products. The reaction of 2-aminobenzothiazole (B30445) with α-iodoketones shows that alkylation can occur on the ring nitrogen, leading to thiazolium salts. mdpi.com For the title compound, the exocyclic primary amine is generally more nucleophilic and accessible than the ring nitrogen, favoring substitution on the side chain.

Sulfonylation: Similar to acylation, the amine can react with sulfonyl chlorides (e.g., p-toluenesulfonyl chloride) in the presence of a base to form stable sulfonamides.

The following table summarizes these functionalization reactions.

| Reaction Type | Reagent Example | Functional Group Formed |

| Acylation | Acetyl Chloride (CH₃COCl) | Amide |

| Alkylation | Methyl Iodide (CH₃I) | Secondary Amine |

| Sulfonylation | p-Toluenesulfonyl chloride | Sulfonamide |

Condensation Reactions with Carbonyl Compounds

The primary amine of 2-(4-Ethyl-5-methyl-1,3-thiazol-2-yl)ethan-1-amine undergoes condensation reactions with aldehydes and ketones to form imines, also known as Schiff bases. latech.edu This reaction involves the nucleophilic attack of the amine on the carbonyl carbon, followed by the elimination of a water molecule.

This reactivity is a cornerstone of organic synthesis, enabling the formation of new carbon-nitrogen double bonds. For example, the reaction with benzaldehyde (B42025) would yield an N-benzylidene derivative. While 2-aminothiazoles, where the amino group is directly attached to the ring, may not form Schiff's bases under ordinary conditions ias.ac.in, the presence of the flexible ethanamine linker in the title compound allows it to behave like a typical aliphatic amine. mdpi.com These condensation reactions are fundamental in constructing more complex molecular architectures. mdpi.com

| Carbonyl Compound | Reaction Product |

| Aldehyde (R-CHO) | Imine (Schiff Base) |

| Ketone (R-CO-R') | Imine (Schiff Base) |

Reactivity of the Thiazole Ring System

The thiazole ring is an aromatic heterocycle whose reactivity is dictated by the electronegativity of the nitrogen and sulfur atoms and the nature of its substituents. The ring is generally electron-deficient, which influences its susceptibility to electrophilic and nucleophilic attack. pharmaguideline.com

Electrophilic Aromatic Substitution on the Thiazole Nucleus

The thiazole ring is generally resistant to electrophilic aromatic substitution due to the electron-withdrawing nature of the pyridine-like nitrogen atom. ias.ac.in However, the reactivity is highly dependent on the substituents present on the ring.

Directing Effects: Electron-donating groups can activate the ring towards electrophilic attack. In this compound, the ethyl group at C4 and the methyl group at C5 are electron-donating.

Position of Substitution: Theoretical and experimental studies show that the C5 position is the most electron-rich and the preferred site for electrophilic attack. pharmaguideline.comresearchgate.net The C2 position is the most electron-deficient, and C4 is nearly neutral. pharmaguideline.com

Reactivity of the Title Compound: In the specified molecule, the C4 and C5 positions are already substituted by ethyl and methyl groups, respectively. Since the primary site for electrophilic attack (C5) is occupied, further electrophilic substitution on the thiazole nucleus is expected to be difficult and would likely require harsh reaction conditions. pharmaguideline.com

| Position on Thiazole Ring | Electronic Nature | Susceptibility to Electrophilic Attack |

| C2 | Electron-deficient | Low |

| C4 | Near-neutral | Moderate (if unsubstituted) |

| C5 | Electron-rich | High (if unsubstituted) |

Nucleophilic Attack at the Thiazole Ring

The electron-deficient nature of the thiazole ring, particularly at the C2 position, makes it susceptible to nucleophilic attack. ias.ac.inpharmaguideline.com

Nucleophilic Substitution: A halogen or other good leaving group at the C2 position can be readily displaced by nucleophiles. ias.ac.in

Deprotonation: The proton at the C2 position is acidic and can be removed by strong bases, such as organolithium compounds, to form a C2-lithiated thiazole. pharmaguideline.comwikipedia.org This organometallic intermediate is a powerful nucleophile that can react with a variety of electrophiles (e.g., aldehydes, ketones, alkyl halides), allowing for the introduction of new substituents at the C2 position. pharmaguideline.com

Metal-Catalyzed Coupling Reactions Involving Thiazole Halides

To participate in metal-catalyzed cross-coupling reactions, the thiazole ring must typically be functionalized with a halide (e.g., Br, I). While direct halogenation of the substituted thiazole ring in the title compound is challenging, a hypothetical halogenated derivative could serve as a substrate for powerful bond-forming reactions.

Palladium-catalyzed cross-coupling reactions, such as the Suzuki, Heck, and Buchwald-Hartwig reactions, are invaluable tools for creating carbon-carbon and carbon-heteroatom bonds. nih.gov For instance, a 2-bromothiazole (B21250) derivative could be coupled with a boronic acid (Suzuki reaction), an alkene (Heck reaction), or an amine (Buchwald-Hartwig amination) to generate more complex structures. nih.gov These reactions significantly expand the synthetic utility of the thiazole scaffold.

| Coupling Reaction | Coupling Partner | Bond Formed | Catalyst Example |

| Suzuki | Boronic Acid (R-B(OH)₂) | C-C | Pd(PPh₃)₄ |

| Heck | Alkene (R-CH=CH₂) | C-C | Pd(OAc)₂ |

| Buchwald-Hartwig | Amine (R-NH₂) | C-N | Pd₂(dba)₃ |

Side Reactions and Degradation Pathways of this compound

The chemical stability of this compound is a critical factor in its synthesis, storage, and application. Understanding its degradation pathways under various conditions is essential for ensuring its quality and efficacy. This section explores the potential side reactions and degradation mechanisms, focusing on oxidative and hydrolytic pathways.

Oxidative Degradation Mechanisms

The thiazole ring and its substituents in this compound are susceptible to oxidative degradation through several potential mechanisms. While specific studies on this exact molecule are not extensively documented in publicly available literature, the reactivity of the thiazole nucleus and related compounds provides insights into its likely degradation pathways.

Forced degradation studies on various thiazole derivatives have been conducted to understand their behavior under stress conditions, including oxidative stress. researchgate.net Quantum chemical studies suggest that the biotransformation of thiazole-containing drugs, often mediated by cytochrome P450 enzymes, can lead to the formation of reactive metabolites through processes like epoxidation, S-oxidation, N-oxidation, and oxaziridine (B8769555) formation. fz-juelich.de Among these, epoxidation of the thiazole ring is often energetically favored. fz-juelich.de

Another potential pathway for oxidative degradation is photo-degradation. Some thiazole-containing compounds have been shown to react with singlet oxygen, particularly under photo-irradiation, via a [4+2] Diels-Alder cycloaddition. nih.gov This reaction can form an unstable endoperoxide that subsequently rearranges to various degradation products. nih.gov However, the susceptibility to this pathway can be highly dependent on the specific substituents on the thiazole ring. nih.gov

The ethyl and methyl groups attached to the thiazole ring, as well as the ethanamine side chain, can also be sites of oxidation. For instance, the methylene (B1212753) group of the ethyl substituent or the methyl group could be oxidized to form alcohols, aldehydes, or carboxylic acids. The primary amine of the ethanamine side chain is also a potential site for oxidation, which could lead to the formation of nitroso or nitro compounds, or even cleavage of the side chain.

A summary of potential oxidative degradation pathways for thiazole derivatives is presented in the table below.

| Degradation Pathway | Description | Potential Products |

| Ring Epoxidation | Oxidation of the C=C bond within the thiazole ring to form an epoxide. | Thiazole epoxide derivatives |

| S-Oxidation | Oxidation of the sulfur atom in the thiazole ring to form a sulfoxide (B87167) or sulfone. | This compound S-oxide |

| N-Oxidation | Oxidation of the nitrogen atom in the thiazole ring. | This compound N-oxide |

| Photo-oxygenation | Reaction with singlet oxygen, potentially leading to endoperoxide formation and subsequent ring cleavage. | Various ring-opened products |

| Side-Chain Oxidation | Oxidation of the ethyl, methyl, or ethanamine substituents. | Alcohols, aldehydes, carboxylic acids, nitroso compounds |

Structural Elucidation and Advanced Analytical Methodologies

Spectroscopic Characterization Techniques

Spectroscopy is fundamental to elucidating the molecular structure by examining the interaction of the compound with electromagnetic radiation.

NMR spectroscopy is the most powerful tool for determining the carbon-hydrogen framework of an organic molecule.

¹H NMR Spectroscopy The proton NMR spectrum provides information on the number, environment, and connectivity of hydrogen atoms. For 2-(4-Ethyl-5-methyl-1,3-thiazol-2-yl)ethan-1-amine, distinct signals corresponding to the ethyl, methyl, and ethanamine protons are expected. The protons of the primary amine group (NH₂) would likely appear as a broad singlet, the chemical shift of which is dependent on solvent and concentration. The ethyl group would present as a quartet for the methylene (B1212753) (-CH₂-) protons coupled to the adjacent methyl protons, and a triplet for the methyl (-CH₃) protons. The methyl group attached directly to the thiazole (B1198619) ring would appear as a sharp singlet. The ethanamine side chain would exhibit two triplets, corresponding to the two adjacent methylene groups (-CH₂-CH₂-).

¹³C NMR Spectroscopy The ¹³C NMR spectrum reveals the number of unique carbon atoms in the molecule. The structure of this compound contains eight distinct carbon atoms, which would result in eight signals in the proton-decoupled ¹³C NMR spectrum. The chemical shifts are influenced by the electronic environment; carbons of the thiazole ring would appear in the aromatic region, with C2 being the most downfield due to its position between two heteroatoms. mdpi.comresearchgate.net The aliphatic carbons of the ethyl, methyl, and ethanamine groups would appear at higher field (lower ppm values). nih.govchemicalbook.com

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Assignment | Predicted ¹H NMR (ppm) | Predicted ¹³C NMR (ppm) |

| Thiazole-C2 | - | ~165-170 |

| Thiazole-C4 | - | ~145-150 |

| Thiazole-C5 | - | ~125-130 |

| -CH₂-CH₂-NH₂ | Triplet | ~40-45 |

| -CH₂-CH₂-NH₂ | Triplet | ~30-35 |

| Ethyl -CH₂- | Quartet | ~25-30 |

| Ethyl -CH₃ | Triplet | ~14-16 |

| Thiazole -CH₃ | Singlet | ~10-12 |

2D-NMR Spectroscopy Two-dimensional NMR techniques, such as COSY, HSQC, and HMBC, are employed to establish definitive structural assignments by revealing correlations between nuclei. rsc.orgmdpi.com

COSY (Correlation Spectroscopy) would confirm proton-proton couplings, clearly showing the correlation between the methylene and methyl protons of the ethyl group, and between the two methylene groups of the ethanamine side chain.

HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded proton and carbon atoms, allowing for the unambiguous assignment of each carbon signal based on the chemical shift of its attached proton(s). mdpi.com

HMBC (Heteronuclear Multiple Bond Correlation) reveals longer-range (2-3 bond) correlations between protons and carbons. This would be crucial for confirming the connectivity of the substituents to the thiazole ring, for instance, by showing a correlation from the protons of the ethyl and methyl groups to the carbons of the thiazole core. sigmaaldrich.com

Vibrational spectroscopy techniques like IR and Raman are used to identify the functional groups present in a molecule.

Infrared (IR) Spectroscopy The IR spectrum of this compound would display characteristic absorption bands. The primary amine (NH₂) group would exhibit symmetric and asymmetric N-H stretching vibrations, typically in the range of 3300-3500 cm⁻¹. Aliphatic C-H stretching from the ethyl, methyl, and ethanamine moieties would appear just below 3000 cm⁻¹. The stretching vibrations of the C=N and C=C bonds within the thiazole ring are expected in the 1500-1650 cm⁻¹ region. nih.gov

Raman Spectroscopy Raman spectroscopy provides complementary information to IR. The C-S stretching vibration of the thiazole ring, which can be weak in the IR spectrum, often gives a more distinct signal in the Raman spectrum. The C-H stretching modes of the thiazole ring are expected around 3100 cm⁻¹. acs.orgrsc.org Aromatic ring vibrations and aliphatic C-H bending modes would also be observable. researchgate.net

Table 2: Expected Vibrational Spectroscopy Bands

| Functional Group | Vibrational Mode | Expected IR Range (cm⁻¹) | Expected Raman Range (cm⁻¹) |

| Primary Amine (-NH₂) | N-H Stretch | 3300 - 3500 | Weak |

| Aliphatic C-H | C-H Stretch | 2850 - 2960 | 2850 - 2960 |

| Thiazole Ring | C=N, C=C Stretch | 1500 - 1650 | 1500 - 1650 |

| Primary Amine (-NH₂) | N-H Bend | 1590 - 1650 | - |

| Aliphatic C-H | C-H Bend | 1375 - 1465 | 1375 - 1465 |

| Thiazole Ring | C-S Stretch | ~600 - 800 | Strong |

Mass spectrometry is a destructive analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight and elemental formula of a compound and can provide structural information through fragmentation analysis. nih.gov

Mass Spectrometry (MS) For this compound (C₈H₁₄N₂S), the molecular ion peak [M]⁺ would be observed at an m/z corresponding to its molecular weight (approx. 170.28). americanelements.comscbt.com Common fragmentation pathways would likely involve the cleavage of the side chains, such as the loss of the ethyl group or cleavage of the C-C bond in the ethanamine moiety. Fragmentation of the thiazole ring itself is also a characteristic pathway for this class of compounds. nih.gov

High-Resolution Mass Spectrometry (HRMS) HRMS provides a highly accurate mass measurement, typically to four or five decimal places, which allows for the unambiguous determination of a compound's elemental composition. nih.govresearchgate.net For C₈H₁₄N₂S, the calculated exact mass of the neutral molecule is 170.0929. HRMS analysis of the molecular ion [M+H]⁺ (protonated form) would yield an experimental m/z value extremely close to the calculated value of 171.1007, confirming the molecular formula and distinguishing it from other potential structures with the same nominal mass. mdpi.com

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. If a single crystal of sufficient quality can be obtained for this compound or a suitable salt thereof, this technique would provide unequivocal proof of its structure. nih.gov The analysis would yield precise data on bond lengths, bond angles, and torsional angles. Furthermore, it would reveal details about the crystal packing and any intermolecular interactions, such as hydrogen bonding involving the primary amine group, which govern the solid-state architecture. researchgate.net

Chromatographic Separations and Purity Assessment

Chromatographic techniques are essential for separating the target compound from impurities and for assessing its purity.

HPLC is the primary method used to determine the purity of pharmaceutical compounds and other chemical substances. For a basic compound like this compound, a reversed-phase HPLC method would be most appropriate. nih.govresearchgate.net

A typical method would involve:

Stationary Phase: A C18 (octadecylsilyl) column.

Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., water with 0.1% trifluoroacetic acid or formic acid to improve peak shape for the amine) and an organic solvent such as acetonitrile (B52724) or methanol.

Detection: UV detection, likely at a wavelength where the thiazole ring exhibits strong absorbance (e.g., ~230-260 nm).

The purity of a sample is determined by integrating the area of all peaks in the chromatogram. The purity is expressed as the percentage of the main peak area relative to the total area of all peaks. A single, sharp, and symmetrical peak at a specific retention time would be indicative of a high-purity sample. researchgate.net

Gas Chromatography (GC)

Gas chromatography (GC) serves as a pivotal analytical technique for the separation and analysis of volatile and semi-volatile compounds. In the context of "this compound," GC is instrumental for purity assessment, identification of synthetic byproducts, and quantitative analysis. The inherent basicity of the amine functional group can present challenges, such as peak tailing, due to interactions with active sites on the column. Therefore, specialized columns and optimized analytical conditions are often necessary for achieving sharp, symmetrical peaks.

For the analysis of aminothiazole derivatives, a capillary column with a non-polar or medium-polarity stationary phase is typically employed. A common choice would be a 5% phenyl-methylpolysiloxane column due to its versatility and thermal stability. The selection of the appropriate detector is contingent on the analytical objective. A Flame Ionization Detector (FID) is suitable for general-purpose quantitative analysis, while a Mass Spectrometry (MS) detector provides definitive structural information, enabling unequivocal identification of the target compound and its impurities through fragmentation pattern analysis.

A hypothetical GC-MS analysis of a sample containing "this compound" might utilize the parameters outlined in the following table. The resulting chromatogram would ideally show a distinct peak for the target compound at a specific retention time, with the mass spectrum confirming its molecular weight and characteristic fragments.

| Parameter | Value |

| Column | 5% Phenyl-methylpolysiloxane (30 m x 0.25 mm ID, 0.25 µm film thickness) |

| Injector Temperature | 250 °C |

| Oven Program | Initial temperature 100 °C, hold for 2 min, ramp at 10 °C/min to 280 °C, hold for 5 min |

| Carrier Gas | Helium at a constant flow of 1.0 mL/min |

| Detector | Mass Spectrometer (MS) |

| MS Ionization Mode | Electron Ionization (EI) at 70 eV |

| Mass Range | 40-400 amu |

| Hypothetical Retention Time | ~12.5 min |

Advanced Surface Analysis Techniques (e.g., ToF-SIMS)excli.de

Time-of-Flight Secondary Ion Mass Spectrometry (ToF-SIMS) is a highly sensitive surface analytical technique used to characterize the elemental and molecular composition of the outermost layers of a solid material. While not a routine technique for bulk chemical analysis, ToF-SIMS can provide valuable information about the surface chemistry of "this compound," particularly if it were to be studied in a solid state, as a thin film, or adsorbed onto a surface.

In a ToF-SIMS experiment, a pulsed primary ion beam (e.g., Bi3+) bombards the sample surface, causing the emission of secondary ions. These ions are then accelerated into a time-of-flight mass analyzer, where they are separated based on their mass-to-charge ratio. The resulting mass spectrum provides a detailed fingerprint of the surface composition.

For "this compound," a positive ion ToF-SIMS spectrum would be expected to show the protonated molecular ion [M+H]+ as a prominent peak. Additionally, characteristic fragment ions would be observed, resulting from the cleavage of the ethyl, methyl, and ethanamine side chains, as well as fragmentation of the thiazole ring itself. These fragmentation patterns are crucial for the structural elucidation of surface-adsorbed species.

The following table presents hypothetical characteristic ions that might be observed in the positive ion ToF-SIMS spectrum of "this compound."

| Ion Fragment | Hypothetical m/z |

| [M+H]+ | 171.10 |

| [M-NH2]+ | 155.07 |

| [M-C2H4NH2]+ | 127.05 |

| [C6H8NS]+ (Thiazole ring fragment) | 126.04 |

| [C2H6N]+ (Ethanamine fragment) | 44.05 |

The precise fragmentation pattern and ion intensities would be dependent on the specific ToF-SIMS instrumentation and analytical conditions employed.

Role As a Synthetic Intermediate and Building Block in Complex Molecular Architectures

Precursor in the Synthesis of Polysubstituted Thiazoles

While direct examples involving 2-(4-Ethyl-5-methyl-1,3-thiazol-2-yl)ethan-1-amine are scarce, the primary amine group serves as a handle for introducing a wide array of substituents onto the thiazole (B1198619) core through N-alkylation, N-acylation, and condensation reactions. For instance, reaction with various electrophiles could lead to the formation of amides, sulfonamides, and ureas, each bearing different functional groups. These reactions would yield a library of polysubstituted thiazole derivatives, allowing for the systematic exploration of structure-activity relationships in medicinal chemistry or materials science.

The general reactivity of 2-aminothiazoles demonstrates their utility in constructing more complex structures. For example, the amino group can be diazotized and subsequently replaced, or it can participate in cyclization reactions to form fused ring systems.

Table 1: Potential Reactions for the Synthesis of Polysubstituted Thiazoles

| Reaction Type | Reagent/Electrophile | Potential Product |

| N-Acylation | Acid Chlorides/Anhydrides | N-acyl-2-(4-ethyl-5-methyl-1,3-thiazol-2-yl)ethan-1-amine |

| N-Alkylation | Alkyl Halides | N-alkyl-2-(4-ethyl-5-methyl-1,3-thiazol-2-yl)ethan-1-amine |

| Reductive Amination | Aldehydes/Ketones | N-substituted-2-(4-ethyl-5-methyl-1,3-thiazol-2-yl)ethan-1-amine |

| Sulfonylation | Sulfonyl Chlorides | N-sulfonyl-2-(4-ethyl-5-methyl-1,3-thiazol-2-yl)ethan-1-amine |

| Urea/Thiourea Formation | Isocyanates/Isothiocyanates | N-((2-(4-ethyl-5-methyl-1,3-thiazol-2-yl)ethyl)carbamoyl) derivatives |

Scaffold for the Construction of Fused Heterocyclic Systems

The bifunctional nature of this compound, possessing both an amino group and a thiazole ring, makes it a candidate for the synthesis of fused heterocyclic systems. Intramolecular cyclization reactions, possibly after modification of the primary amine, could lead to the formation of bicyclic structures containing the thiazole ring. For example, reaction with a bifunctional electrophile could lead to the formation of a new ring fused to the thiazole. The synthesis of thiazolo[5,4-d]thiazoles from aldehydes and dithiooxamide illustrates a strategy for creating fused thiazole systems, although this example does not directly involve the title compound. mdpi.com

Applications in Multicomponent Reactions (MCRs)

Multicomponent reactions (MCRs) are powerful tools in synthetic chemistry for the efficient construction of complex molecules in a single step. The primary amine functionality of this compound makes it a suitable component for various MCRs, such as the Ugi and Passerini reactions. In a hypothetical Ugi four-component reaction, the title amine could react with an aldehyde, an isocyanide, and a carboxylic acid to generate a complex α-acylamino amide derivative incorporating the thiazole moiety. Such strategies allow for rapid diversification and the creation of libraries of novel compounds for biological screening. While no specific MCRs involving the title compound have been reported, the participation of other aminothiazoles in MCRs to produce complex heterocyclic structures is documented. nih.gov

Utility in Ligand Design for Coordination Chemistry

Thiazole derivatives are known to act as ligands for various metal ions due to the presence of nitrogen and sulfur atoms, which can act as donor sites. The ethanamine side chain of this compound provides an additional coordination site, potentially allowing it to act as a bidentate or even tridentate ligand. The coordination of such ligands to transition metals can result in the formation of metal-organic frameworks (MOFs) or discrete coordination complexes with interesting catalytic, magnetic, or optical properties. The synthesis of coordination complexes with other amino-substituted heterocyclic ligands is a well-established field, suggesting the potential of the title compound in this area. nih.gov

Table 2: Potential Coordination Modes

| Metal Ion | Potential Coordination Sites | Resulting Complex Type |

| Transition Metals (e.g., Cu, Zn, Ni) | Thiazole Nitrogen, Amine Nitrogen | Chelate complexes |

| Lanthanide Metals | Thiazole Nitrogen, Amine Nitrogen, Thiazole Sulfur | Polynuclear complexes or coordination polymers |

Development of Novel Materials (e.g., Polymers, Functional Coatings)

The primary amine group of this compound allows for its incorporation into polymeric structures. It could serve as a monomer in the synthesis of polyamides, polyimides, or polyureas through condensation polymerization with appropriate comonomers like diacyl chlorides, dianhydrides, or diisocyanates. The resulting polymers would feature the thiazole unit as a pendant group, which could impart specific properties to the material, such as thermal stability, conductivity, or the ability to coordinate with metal ions. These materials could find applications as functional coatings, membranes, or in electronic devices.

Mechanistic Studies of Chemical and Biological Interactions Non Clinical Focus

Investigation of Enzyme-Ligand Interactions (e.g., 15-LOX inhibition)

The thiazole (B1198619) nucleus is a common scaffold in the development of enzyme inhibitors. nih.gov While direct studies on the 15-lipoxygenase (15-LOX) inhibitory activity of 2-(4-Ethyl-5-methyl-1,3-thiazol-2-yl)ethan-1-amine are not available, research on related thiazole derivatives suggests a potential for such interactions. The thiazole ring can participate in various binding interactions within an enzyme's active site, including hydrogen bonding and hydrophobic interactions. The ethyl and methyl groups on the thiazole ring of the target compound would likely contribute to hydrophobic interactions, which can be crucial for ligand binding and enzyme inhibition.

In Vitro Antimicrobial Research as a Chemical Probe for Microbial Pathways

Thiazole derivatives are a well-established class of compounds with a broad spectrum of antimicrobial activities. mdpi.com Although specific antimicrobial studies on this compound are not detailed in the available literature, the general characteristics of the aminothiazole scaffold suggest it may possess antimicrobial properties.

The antimicrobial mechanisms of thiazole-containing compounds are diverse. They are known to interfere with various microbial pathways. For instance, some thiazole derivatives act by inhibiting essential enzymes in bacteria or fungi. The primary amine group in this compound could play a role in interacting with microbial targets through hydrogen bonding.

Structure-activity relationship (SAR) studies on various thiazole derivatives have provided insights into the features that govern their antimicrobial potency. For many antimicrobial thiazoles, the nature and position of substituents on the thiazole ring are critical for activity. The ethyl and methyl groups at the 4 and 5 positions, respectively, along with the ethanamine group at the 2-position of the target compound, would be key determinants of its potential antimicrobial profile.

A study on novel thiazole derivatives containing imidazole (B134444) and furan (B31954) scaffolds highlighted that certain compounds demonstrated significant antibacterial and antifungal activity, with some showing lower minimum inhibitory concentration (MIC) values than the standard drug neomycin against E. coli, S. aureus, and C. albicans. google.com This suggests that the thiazole core is a promising framework for the development of new antimicrobial agents.

Table 1: Antimicrobial Activity of Selected Thiazole Derivatives (Illustrative Examples)

| Compound/Organism | S. aureus (MIC µg/mL) | E. coli (MIC µg/mL) | C. albicans (MIC µg/mL) | Reference |

| Thiazole Derivative 3a | >Neomycin | >Neomycin | >Neomycin | google.com |

| Thiazole Derivative 6d | - | - | >Neomycin | google.com |

| Thiazole Derivative 8a | >Neomycin | >Neomycin | - | google.com |

Note: This table presents data for illustrative thiazole derivatives to demonstrate the antimicrobial potential of the chemical class, not for this compound itself, for which specific data is not available.

Research on Corrosion Inhibition Mechanisms for Metallic Surfaces

Organic compounds containing heteroatoms like nitrogen and sulfur, such as thiazole derivatives, are known to be effective corrosion inhibitors for various metals and alloys. nih.gov While there is no specific research on the corrosion inhibition properties of this compound, studies on structurally similar compounds provide insights into the likely mechanism.

For instance, the corrosion inhibition efficiency of ethyl-2-amino-4-methyl-1,3-thiazole-5-carboxylate (EMTC) on an aluminum alloy in hydrochloric acid has been investigated. researchgate.net The study revealed that EMTC acts as a mixed-type inhibitor, with its efficiency increasing with concentration. The inhibition is attributed to the adsorption of the molecule onto the metal surface, a process that involves both physical and chemical interactions (chemisorption). researchgate.net

The proposed mechanism involves the lone pair of electrons on the nitrogen and sulfur atoms of the thiazole ring, as well as the pi-electrons of the heterocyclic ring, which can interact with the vacant d-orbitals of the metal atoms. This leads to the formation of a protective film on the metal surface, which isolates it from the corrosive medium. The presence of the ethyl, methyl, and ethanamine groups in this compound would influence its solubility and the stability of the adsorbed layer.

Table 2: Corrosion Inhibition Efficiency of a Related Thiazole Derivative (EMTC) on AA6061 Alloy in 0.05 M HCl

| Inhibitor Conc. (ppm) | Inhibition Efficiency (%) |

| 100 | 68.3 |

| 200 | 75.4 |

| 300 | 81.2 |

| 400 | 86.5 |

| 500 | 90.1 |

Data adapted from a study on Ethyl-2-amino-4-methyl-1,3-thiazole-5-carboxylate (EMTC). researchgate.net This data is for a structurally related compound and not for this compound.

Studies on Receptor Binding Affinities and Modulatory Effects

The interaction of thiazole derivatives with various receptors has been a subject of interest in medicinal chemistry. While specific receptor binding data for this compound is scarce, studies on related molecules offer some clues.

For example, a study on N-(thiazol-2-yl)-benzamide analogs as antagonists of the Zinc-Activated Channel (ZAC) found that very small changes to the substituents on the thiazole ring could lead to a complete loss of activity. nih.gov Notably, a 4-ethyl substituted analog was found to be inactive, suggesting that the substitution at this position is critical for binding to the ZAC receptor. nih.gov

Another study investigated a derivative of clomethiazole, 2-(4-methyl-thiazol-5-yl) ethyl nitrate (B79036) maleate (B1232345) (NMZM), and its effects on GABA-A receptors in hippocampal neurons. nih.gov This research showed that NMZM could potentiate the response of GABA-A receptors to GABA, suggesting a modulatory effect on this important neurotransmitter receptor. nih.gov This indicates that the 2-(4-methyl-thiazol-5-yl)ethyl moiety can interact with neuronal receptors.

These findings highlight that while the thiazole core is a versatile scaffold for receptor-active compounds, the specific substitution pattern is a key determinant of binding affinity and modulatory effects.

Future Research Directions in Thiazole Ethylamine Chemistry

Exploration of Novel Synthetic Pathways and Catalytic Approaches

Future research into the synthesis of 2-(4-Ethyl-5-methyl-1,3-thiazol-2-yl)ethan-1-amine and its derivatives will likely focus on the development of more efficient, sustainable, and versatile synthetic methods. While the Hantzsch thiazole (B1198619) synthesis remains a fundamental approach for constructing the thiazole core, there is considerable room for innovation.

Greener Synthetic Routes: A significant trend in chemical synthesis is the adoption of green chemistry principles. Future synthetic strategies for thiazole-ethylamines will likely incorporate:

Microwave-assisted synthesis: This technique can accelerate reaction rates, improve yields, and reduce energy consumption.

Ultrasound-assisted synthesis: Sonication can enhance reaction efficiency and is another environmentally friendly approach.

Use of greener solvents: Replacing hazardous organic solvents with water, ionic liquids, or deep eutectic solvents will be a key area of development.

Catalyst-free reactions: Designing synthetic pathways that eliminate the need for catalysts, particularly those based on heavy metals, will be a priority.

Novel Catalytic Systems: The exploration of new catalysts can offer improved selectivity and efficiency. Research in this area could involve:

Homogeneous and heterogeneous catalysis: The development of novel metal-based catalysts (e.g., copper, palladium) and organocatalysts can provide milder reaction conditions and better control over the synthesis.

Nanocatalysts: The use of nanoparticles as catalysts can offer high surface area and reactivity, leading to more efficient synthetic processes.

Biocatalysis: Employing enzymes as catalysts could provide highly selective and environmentally benign synthetic routes.

Multicomponent Reactions (MCRs): One-pot multicomponent reactions are highly desirable for their atom economy and operational simplicity. Future work could focus on developing novel MCRs that allow for the direct assembly of functionalized thiazole-ethylamines from simple starting materials, thereby streamlining the synthetic process and facilitating the creation of diverse chemical libraries.

| Synthetic Approach | Key Features | Potential Advantages |

| Green Chemistry | Microwave, ultrasound, green solvents | Reduced waste, lower energy consumption, improved safety |

| Novel Catalysis | Homogeneous, heterogeneous, nano-, biocatalysis | Higher efficiency, selectivity, milder conditions |

| Multicomponent Reactions | One-pot synthesis | Increased efficiency, atom economy, diversity of products |

Computational Design of Functionalized Derivatives with Tailored Reactivity

Computational chemistry offers powerful tools for the rational design of novel molecules with specific properties. For this compound, computational approaches can guide the synthesis of derivatives with tailored reactivity and functionality.

Quantitative Structure-Activity Relationship (QSAR) Studies: QSAR modeling can be employed to establish correlations between the structural features of thiazole-ethylamine derivatives and their chemical or biological activities. These models can predict the properties of unsynthesized compounds, thereby prioritizing synthetic efforts towards molecules with desired characteristics.

Molecular Docking and Dynamics Simulations: For applications in medicinal chemistry, molecular docking can be used to predict the binding modes of thiazole-ethylamine derivatives with biological targets. Molecular dynamics simulations can further elucidate the stability of these interactions and provide insights into the conformational changes that occur upon binding. These techniques are invaluable for designing compounds with enhanced target affinity and selectivity.

Density Functional Theory (DFT) Calculations: DFT can be used to investigate the electronic structure and reactivity of the thiazole-ethylamine scaffold. By calculating parameters such as frontier molecular orbital energies (HOMO and LUMO), electrostatic potential maps, and reactivity indices, researchers can predict the most likely sites for electrophilic and nucleophilic attack, thus guiding the design of functionalization reactions.

| Computational Method | Application | Insights Gained |

| QSAR | Predicting activity from structure | Structure-activity relationships, prioritization of synthetic targets |

| Molecular Docking | Predicting binding to biological targets | Binding modes, affinity, and selectivity |

| DFT Calculations | Investigating electronic structure and reactivity | Reaction mechanisms, sites of reactivity |

Integration into Advanced Material Science Applications

The unique electronic properties of the thiazole ring make it an attractive building block for advanced materials. Future research could explore the incorporation of the this compound scaffold into various material science applications.

Organic Electronics: Thiazole-containing polymers and small molecules have shown promise as organic semiconductors. The electron-deficient nature of the thiazole ring can be harnessed to create n-type or ambipolar materials for use in:

Organic field-effect transistors (OFETs): The ethylamine (B1201723) side chain could be functionalized to tune the solubility and film-forming properties of the material.

Organic photovoltaics (OPVs): As electron-acceptor materials in bulk heterojunction solar cells.

Organic light-emitting diodes (OLEDs): As components of the emissive layer or charge-transport layers.

Polymers and Functional Materials: The primary amine group of this compound provides a convenient handle for polymerization or for grafting onto other polymer backbones. This could lead to the development of novel functional polymers with applications in areas such as:

Sensors: Thiazole-containing polymers could be designed to exhibit changes in their optical or electronic properties upon interaction with specific analytes.

Coatings and Films: Polymers incorporating this moiety could possess desirable properties such as thermal stability, conductivity, or corrosion resistance.

| Material Application | Role of Thiazole-Ethylamine | Potential Devices/Systems |

| Organic Electronics | As a semiconductor building block | OFETs, OPVs, OLEDs |

| Functional Polymers | As a monomer or for polymer modification | Chemical sensors, smart coatings |

Development of High-Throughput Screening Assays for Chemical Interactions

To explore the potential applications of a large library of this compound derivatives, the development of high-throughput screening (HTS) assays is crucial. These assays would enable the rapid evaluation of their interactions with various chemical and biological entities.

Assay Miniaturization and Automation: Future efforts will likely focus on adapting and miniaturizing assays into microplate formats (e.g., 384- or 1536-well plates) to reduce reagent consumption and increase throughput. The use of robotic liquid handling systems will be essential for managing large-scale screening campaigns.

Label-Free Detection Technologies: While traditional fluorescence- and luminescence-based assays are powerful, the development of label-free HTS technologies, such as surface plasmon resonance (SPR) or mass spectrometry-based screening, could provide more direct and artifact-free data on chemical interactions.

Phenotypic Screening: In the context of drug discovery, there is a growing interest in phenotypic screening, where the effect of compounds on cell morphology or function is assessed. High-content imaging platforms could be used to screen libraries of thiazole-ethylamine derivatives for their effects on various cellular models.

Fundamental Mechanistic Organic Chemistry Investigations

A deeper understanding of the reaction mechanisms involving the this compound scaffold can pave the way for the development of new synthetic methods and a better prediction of its chemical behavior.

Reactivity of the Thiazole Ring: The thiazole ring exhibits a unique pattern of reactivity. The C2 position is susceptible to deprotonation by strong bases, creating a nucleophilic center. Conversely, the ring can undergo electrophilic substitution, typically at the C5 position. The presence of the ethyl, methyl, and ethylamine substituents on the target molecule will influence this reactivity, and detailed mechanistic studies, combining experimental and computational approaches, are needed to fully elucidate these effects.

Investigation of Reaction Intermediates: The isolation and characterization of key reaction intermediates in both the synthesis and subsequent reactions of this compound can provide valuable insights into the underlying reaction pathways. Spectroscopic techniques such as in-situ NMR and stopped-flow kinetics can be employed for this purpose.

Theoretical Modeling of Reaction Pathways: Computational chemistry can be used to model the potential energy surfaces of reactions involving this thiazole derivative. By calculating the energies of reactants, transition states, and products, researchers can predict the most favorable reaction pathways and gain a deeper understanding of the factors that control selectivity.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing 2-(4-Ethyl-5-methyl-1,3-thiazol-2-yl)ethan-1-amine, and what methodological considerations ensure high yields?

- Answer : The compound can be synthesized via condensation reactions using 2-amino thiazole derivatives and aldehydes/ketones. For example, a reflux method in ethanol with catalytic acetic acid (similar to the synthesis of 3,4-dimethoxy-benzylidene-4-phenyl-thiazol-2-yl-amine) is effective . Key considerations include:

- Reagent purity : Use freshly distilled aldehydes to avoid side reactions.

- Reaction time : Optimize reflux duration (e.g., 7–12 hours) to maximize imine formation.

- Workup : Recrystallization from ethanol or methanol improves purity.

- Data validation : Confirm product identity via -NMR and LC-MS to detect unreacted starting materials.

Q. How can the structural integrity of this compound be validated experimentally?

- Answer : Use a combination of spectroscopic and crystallographic techniques:

- NMR spectroscopy : Analyze - and -NMR to confirm the thiazole ring protons (δ 6.8–7.2 ppm) and ethyl/methyl substituents .

- X-ray crystallography : Employ SHELX software (e.g., SHELXL for refinement) to resolve crystal structures, particularly for verifying substituent positions on the thiazole ring .

- Mass spectrometry : High-resolution MS (HRMS) confirms molecular weight (170.28 g/mol) .

Q. What are the common functional group transformations applicable to this compound, and what reaction conditions are optimal?

- Answer : The ethylamine side chain and thiazole ring offer reactivity hotspots:

- Amine alkylation : React with alkyl halides under basic conditions (e.g., KCO in DMF) to modify the ethylamine group.

- Thiazole ring functionalization : Use electrophilic aromatic substitution (e.g., nitration) with HNO/HSO at 0–5°C .

- Oxidation/Reduction : Lithium aluminum hydride (LiAlH) can reduce imine byproducts, while m-chloroperbenzoic acid (mCPBA) oxidizes sulfur in the thiazole ring .

Advanced Research Questions

Q. How do electronic effects of the 4-ethyl-5-methyl substituents influence the compound’s reactivity in medicinal chemistry applications?

- Answer : The electron-donating methyl and ethyl groups stabilize the thiazole ring’s π-electron system, enhancing its nucleophilicity. This impacts:

- Binding affinity : Methyl/ethyl groups may sterically hinder interactions with hydrophobic enzyme pockets, as seen in QSAR studies of similar thiazole antimicrobial agents .

- Metabolic stability : Bulkier substituents reduce susceptibility to cytochrome P450 oxidation.

- Computational validation : Perform DFT calculations (e.g., Gaussian 09) to map electrostatic potential surfaces and predict reactive sites .

Q. What strategies resolve contradictions in biological activity data for this compound across different studies?

- Answer : Discrepancies may arise from assay conditions or impurity profiles. Mitigation strategies include:

- Reproducibility checks : Validate bioactivity using standardized assays (e.g., MIC tests for antimicrobial studies) with controls like ciprofloxacin .

- Impurity profiling : Use HPLC-MS to quantify byproducts (e.g., unreacted 2-amino thiazole) that may skew results .

- Structural analogs : Compare activity with derivatives (e.g., 2-(1H-benzimidazol-1-yl)ethan-1-amine) to isolate substituent-specific effects .

Q. How can molecular docking studies be designed to explore this compound’s interaction with neurological targets like 5-HT2A receptors?

- Answer :

- Target selection : Use homology models or crystal structures of 5-HT2A receptors (PDB ID: 6WGT) .

- Docking software : Employ AutoDock Vina with Lamarckian genetic algorithms.

- Parameters : Set grid boxes around the orthosteric binding site, and validate docking poses with MD simulations (e.g., GROMACS) .

- Data interpretation : Correlate binding scores (ΔG) with experimental IC values from serotonin receptor assays .

Key Notes

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.